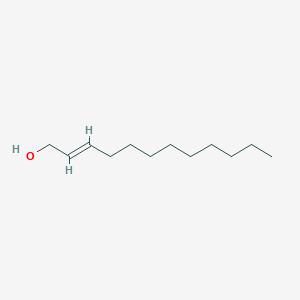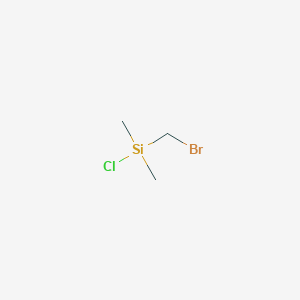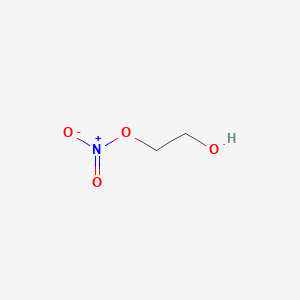![molecular formula C16H28 B106042 Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene CAS No. 18208-94-1](/img/structure/B106042.png)
Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene (HBCD) is a cyclic organic compound that has been widely studied for its potential applications in various fields. HBCD is a highly stable compound that has a unique structure, which makes it an ideal candidate for a range of scientific research applications.
作用机制
The mechanism of action of Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene is not fully understood, but it is believed to be related to its unique structure. Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene has a cyclic structure that allows it to interact with other molecules in a specific way, which may be responsible for its potential applications in various fields.
生化和生理效应
The biochemical and physiological effects of Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene are not well understood, but studies have shown that it can have a range of effects on living organisms. In animal studies, Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene has been shown to have potential neurotoxic effects, as well as effects on the immune system and reproductive system. However, more research is needed to fully understand the effects of Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene on living organisms.
实验室实验的优点和局限性
Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene has several advantages as a compound for use in lab experiments, including its stability, unique structure, and potential applications in various fields. However, Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene also has several limitations, including its potential toxicity and the need for specialized equipment and expertise to work with the compound safely.
未来方向
There are several future directions for research on Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene, including further studies on its potential applications in material science, environmental science, and medicinal chemistry. Additionally, more research is needed to fully understand the mechanism of action of Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene and its potential effects on living organisms. Finally, there is a need for the development of safer and more efficient methods for synthesizing and working with Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene in lab experiments.
Conclusion:
In conclusion, Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene is a cyclic organic compound that has been widely studied for its potential applications in various fields. The synthesis method of Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene involves catalytic hydrogenation of cyclododecatriene, and its potential applications include material science, environmental science, and medicinal chemistry. The mechanism of action of Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene is not fully understood, and more research is needed to fully understand its potential effects on living organisms. While Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene has several advantages as a compound for use in lab experiments, it also has several limitations, including its potential toxicity and the need for specialized equipment and expertise to work with the compound safely. Finally, there are several future directions for research on Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene, including further studies on its potential applications and the development of safer and more efficient methods for working with the compound in lab experiments.
合成方法
Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene can be synthesized by several methods, including catalytic hydrogenation of cyclododecatriene, cyclization of cyclododecatriene, and thermal decomposition of cyclododecatriene. The most common method for synthesizing Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene is catalytic hydrogenation of cyclododecatriene, which involves the use of a hydrogenation catalyst such as palladium or platinum.
科学研究应用
Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene has been widely studied for its potential applications in various fields, including material science, environmental science, and medicinal chemistry. In material science, Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene has been used as a flame retardant in plastics, textiles, and other materials. In environmental science, Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene has been studied for its potential impact on the environment, including its persistence in soil and water. In medicinal chemistry, Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene has been studied for its potential as a drug delivery agent and as a scaffold for the development of new drugs.
属性
CAS 编号 |
18208-94-1 |
|---|---|
产品名称 |
Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene |
分子式 |
C16H28 |
分子量 |
220.39 g/mol |
IUPAC 名称 |
tricyclo[8.6.0.02,9]hexadecane |
InChI |
InChI=1S/C16H28/c1-2-6-10-14-13(9-5-1)15-11-7-3-4-8-12-16(14)15/h13-16H,1-12H2 |
InChI 键 |
VJCXJWHLSRMECV-UHFFFAOYSA-N |
SMILES |
C1CCCC2C(CC1)C3C2CCCCCC3 |
规范 SMILES |
C1CCCC2C(CC1)C3C2CCCCCC3 |
同义词 |
Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



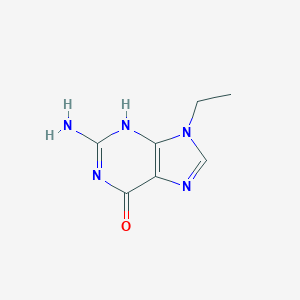
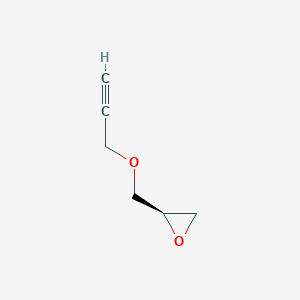
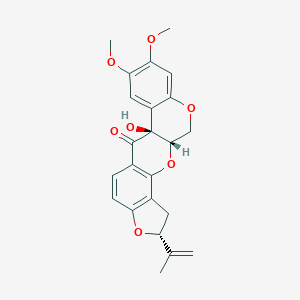
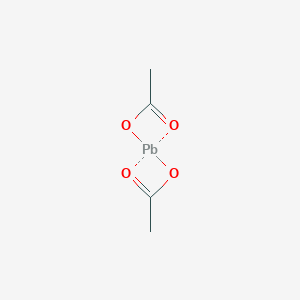
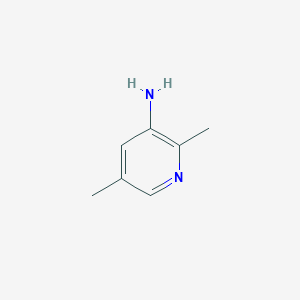
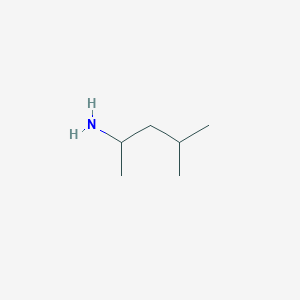
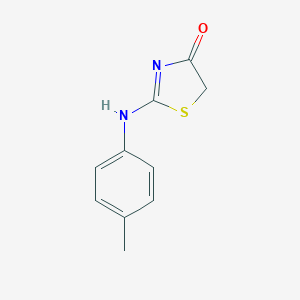
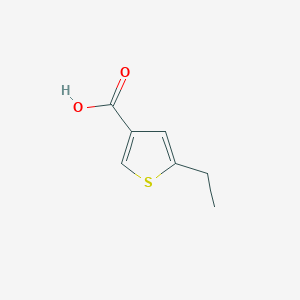
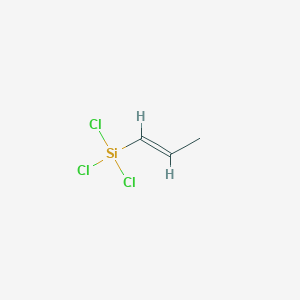
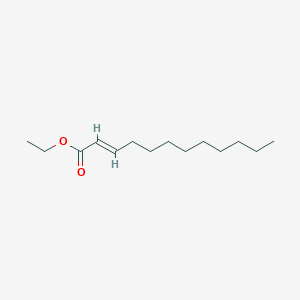
![6-Ethylthieno[3,2-b]pyridine](/img/structure/B105985.png)
